molecular formula C15H14F3N3O2 B2968859 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2319786-47-3

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2968859
CAS No.: 2319786-47-3
M. Wt: 325.291
InChI Key: HXFBYLYVEIQVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as TPEN, is a chelating agent that has been widely used in scientific research. TPEN is a small molecule that can bind to metal ions and remove them from the biological system.

Scientific Research Applications

Potential Antiasthma Agents

The synthesis and evaluation of triazolo[1,5-c]pyrimidines, which can be related structurally to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, have demonstrated activity as mediator release inhibitors, indicating potential applications in antiasthma therapy. These compounds were found to inhibit the release of mediators from human basophils, a key process in the pathophysiology of asthma (Medwid et al., 1990).

Radioligand Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , were developed as selective ligands for the translocator protein (18 kDa), crucial for PET imaging. These developments highlight the compound's relevance in enhancing imaging techniques for studying brain disorders and inflammation, with specific mention of DPA-714 and its fluorine-18 labeling for in vivo imaging (Dollé et al., 2008).

Antitumor Agents

Compounds bearing the pyrimidinone and oxazinone cores, related to this compound, have been synthesized and showed promising antitumor activities. Their synthesis from citrazinic acid underscores the versatility of this chemical scaffold in generating novel anticancer agents with significant biological activities (Hossan et al., 2012).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, structurally akin to the specified compound, have been explored for their antimicrobial properties, demonstrating the compound's potential in contributing to the development of new antibacterial and antifungal agents. This research points to the broad-spectrum antimicrobial efficacy of these derivatives, underlining the compound's utility in addressing resistant microbial strains (Hossan et al., 2012).

Dual Inhibition of Enzymes in Cancer Therapy

The compound and its derivatives have been investigated for their dual inhibitory effects on thymidylate synthase and dihydrofolate reductase, enzymes critical in cancer cell proliferation. This dual inhibition approach offers a promising strategy for developing antitumor agents with enhanced efficacy and reduced resistance potential (Gangjee et al., 2009).

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)12-4-1-3-11(9-12)10-13(22)19-6-8-21-7-2-5-20-14(21)23/h1-5,7,9H,6,8,10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFBYLYVEIQVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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